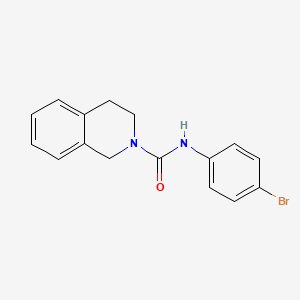

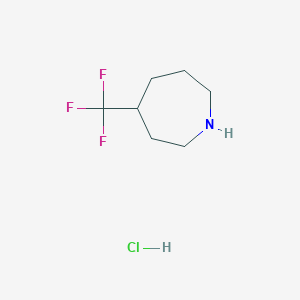

![molecular formula C17H13ClN2O3 B2868127 [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate CAS No. 303997-82-2](/img/structure/B2868127.png)

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and an acetate group, which is a carboxylic acid ester .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (indole and chlorophenyl groups), a carbonyl group (part of the acetate ester), and a nitrogen atom (part of the indole and amino groups) . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution . The acetate group could undergo reactions typical of esters, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its size, shape, functional groups, and the presence of any chiral centers .科学的研究の応用

Synthesis Techniques

Palladium-Catalyzed Oxidative C-H Functionalization : A novel synthesis method involving palladium-catalyzed oxidative C-H functionalization has been developed for creating compounds like (2-oxoindolin-3-ylidene)methyl acetates (Tang et al., 2008).

Stereoselective Synthesis in Anticancer Research : Stereoselective synthesis techniques have been employed for creating derivatives with potential anticancer activities. These methods involve the creation of compounds like (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates (Hassan et al., 2020).

Selective and Reversible 1,3-Dipolar Cycloaddition : This technique is used for the synthesis of functionalized Spiroisoxazolidines from 2-(2-oxoindoline-3-ylidene)acetates. This method has implications for creating compounds with potential anticancer properties (Karcev et al., 2022).

Antimicrobial Activities

- Synthesis of Chromen-4-one Derivatives : A series of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives were synthesized and tested for their antimicrobial activity (Pervaram et al., 2018).

Biochemical Probing

- Alpha-Nitro Ketone in Nicotinic Receptor Probes : Alpha-nitro ketone derivatives, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, have been synthesized to probe Drosophila nicotinic acetylcholine receptor interactions (Zhang et al., 2004).

Synthetic Applications

Synthesis of Clopidogrel Sulfate : An improved synthesis pathway for Clopidogrel sulfate involving compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, suitable for industrialization (Hu Jia-peng, 2012).

Synthesis of Dispirobisoxindole Derivatives : The reactivity pattern of E/Z isomerized alkyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has been studied for the creation of novel dispirobisoxindole derivatives, highlighting significant advancements in the field of synthetic organic chemistry (Dandia et al., 2013).

Safety and Hazards

将来の方向性

The indole group is a common feature in many biologically active compounds, and there is ongoing interest in the development of new indole derivatives with potential therapeutic applications . Future research could explore the biological activity of this compound and its potential uses in medicine .

特性

IUPAC Name |

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-11(21)23-19-16-14-4-2-3-5-15(14)20(17(16)22)10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3/b19-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWZEYWIQARPTC-MNDPQUGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

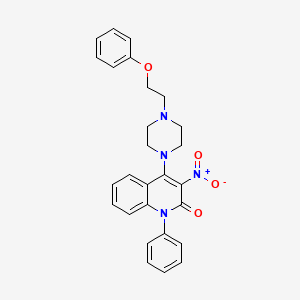

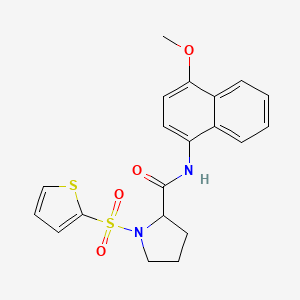

![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)

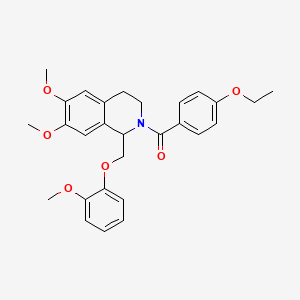

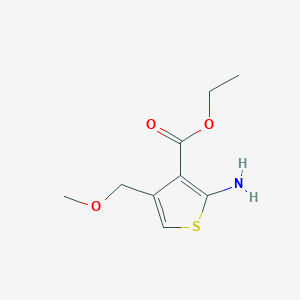

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)

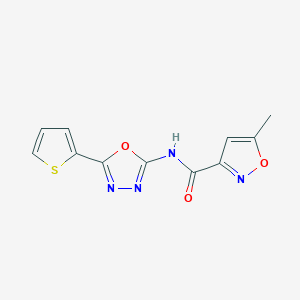

![N-(2-furylmethyl)-2-{[2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2868052.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)

![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)